molecular formula C24H20FNO2 B11276141 5-(2-fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11276141
M. Wt: 373.4 g/mol
InChI Key: NSBXICCYXDELRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-fluorobenzaldehyde, a series of reactions including aldol condensation, reduction, and cyclization can be employed to construct the pyrrolone ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can result in various substituted derivatives .

Scientific Research Applications

5-(2-Fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-(2-fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific structural features, such as the presence of a hydroxyl group and the pyrrolone ring.

Properties

Molecular Formula

C24H20FNO2

Molecular Weight

373.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-4-hydroxy-3-phenyl-1-(2-phenylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H20FNO2/c25-20-14-8-7-13-19(20)22-21(18-11-5-2-6-12-18)23(27)24(28)26(22)16-15-17-9-3-1-4-10-17/h1-14,22,27H,15-16H2

InChI Key

NSBXICCYXDELRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.